molecular formula C8H20N4O5 B044707 AC-DL-ARG-OH 2H2O CAS No. 114005-77-5

AC-DL-ARG-OH 2H2O

Cat. No.: B044707
CAS No.: 114005-77-5
M. Wt: 252.27 g/mol
InChI Key: GCUXDHOAJIMUEB-UHFFFAOYSA-N
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Description

Nalpha-acetyl-DL-arginine dihydrate is a chemical compound with the molecular formula C8H20N4O5 and a molecular weight of 252.28 g/mol . It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is often used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-acetyl-DL-arginine dihydrate typically involves the acetylation of DL-arginine. The reaction is carried out in the presence of acetic anhydride and a suitable solvent such as methanol or ethanol. The reaction mixture is then purified through crystallization to obtain the dihydrate form .

Industrial Production Methods

Industrial production of Nalpha-acetyl-DL-arginine dihydrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is usually obtained through multiple purification steps, including recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Nalpha-acetyl-DL-arginine dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of arginine, such as oxo-arginine, amine-arginine, and substituted arginine compounds .

Scientific Research Applications

Nalpha-acetyl-DL-arginine dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nalpha-acetyl-DL-arginine dihydrate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a substrate for enzymes involved in the urea cycle and nitric oxide synthesis. The compound can modulate the activity of these enzymes, leading to changes in metabolic pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-acetyl-DL-arginine dihydrate is unique due to its specific acetylation pattern and the presence of both D- and L-arginine forms. This dual form allows it to interact with a broader range of biological targets compared to its single enantiomer counterparts .

Properties

IUPAC Name

2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXDHOAJIMUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114005-77-5
Record name NALPHA-ACETYL-DL-ARGININE DIHYDRATE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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